

# Application Notes: In Vitro Dissolution of Aspirin Glycine Calcium Formulations

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## Compound of Interest

Compound Name: *Aspirin glycine calcium*

Cat. No.: *B15480990*

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## Introduction

Aspirin (acetylsalicylic acid), a widely used nonsteroidal anti-inflammatory drug (NSAID), is known for its analgesic, antipyretic, and anti-inflammatory properties. However, its use can be associated with gastric irritation due to its acidic nature and low solubility in the acidic environment of the stomach. To mitigate these effects and enhance the dissolution rate, aspirin is often formulated with buffering agents. **Aspirin glycine calcium** is one such formulation where glycine and a calcium source (like calcium carbonate) act as buffering agents. These agents modify the micro-environmental pH around the dissolving tablet, promoting the conversion of acetylsalicylic acid into its more soluble salt form, thereby accelerating dissolution and potentially reducing gastric mucosal contact.

The in vitro dissolution test is a critical quality control tool used to assess the performance of solid dosage forms, such as tablets and capsules. It measures the rate and extent of drug release from the formulation into a specified medium under controlled conditions. For buffered aspirin formulations, dissolution studies are essential to ensure consistent product quality and to predict in vivo performance. These studies help in evaluating the effectiveness of the buffering agents and the impact of formulation and manufacturing variables on drug release.

## Key Factors Influencing Aspirin Dissolution

Several factors can significantly influence the dissolution rate of aspirin formulations:

- pH of the Dissolution Medium: Acetylsalicylic acid is a weak acid with a pKa of approximately 3.5.[1] Its solubility is significantly higher at pH values above its pKa. In the acidic environment of the stomach (pH 1.2-2.5), aspirin is mostly in its less soluble, non-ionized form.[1] Buffering agents like glycine and calcium carbonate create a higher pH environment around the tablet, increasing the dissolution rate.
- Formulation Excipients: The presence of buffering agents is the most critical factor. Other excipients, such as binders and disintegrants, also play a role.
- Manufacturing Process: Tablet hardness, which is influenced by the compression forces used during manufacturing, can affect the disintegration time and, consequently, the dissolution rate.[2]
- Agitation Rate: The stirring speed of the dissolution apparatus (e.g., paddle speed) influences the hydrodynamics of the medium, affecting the diffusion of the dissolved drug from the tablet surface into the bulk solution.[3]

## Experimental Protocols

This section provides a detailed protocol for conducting in vitro dissolution studies on **Aspirin Glycine Calcium** tablets based on standard pharmacopeial methods for aspirin tablets.

Protocol 1: Dissolution Profile of **Aspirin Glycine Calcium** Tablets using USP Apparatus 2

1. Objective: To determine the in vitro dissolution rate of **Aspirin Glycine Calcium** tablets in various pH media, simulating physiological conditions.

2. Materials and Apparatus:

- Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[2]
- Tablets: **Aspirin Glycine Calcium** tablets.
- Reagents:
  - 0.1 N Hydrochloric Acid (HCl) for pH 1.2 medium.
  - Acetate buffer solution for pH 4.5 medium.[2]

- Phosphate buffer solution for pH 6.8 medium.[1]
- Deionized water.
- Acetylsalicylic acid (ASA) reference standard.
- Equipment:
  - UV-Vis Spectrophotometer or HPLC system.[4][5]
  - Water bath maintained at  $37 \pm 0.5$  °C.[2]
  - Calibrated timers, pipettes, and volumetric flasks.
  - Syringe filters (0.45 µm).

### 3. Dissolution Media Preparation:

- pH 1.2 Medium (Simulated Gastric Fluid): Prepare 0.1 N HCl.
- pH 4.5 Medium (Acetate Buffer): Prepare a 0.05 M acetate buffer solution.[6]
- pH 6.8 Medium (Simulated Intestinal Fluid): Prepare a 0.05 M phosphate buffer solution.

### 4. Experimental Procedure:

- Set up the USP Apparatus 2. Place 900 mL of the selected dissolution medium into each vessel and equilibrate the medium to  $37 \pm 0.5$  °C.[2][5]
- Set the paddle rotation speed to 75 RPM.[2][5]
- Carefully drop one tablet into each vessel, ensuring it settles at the bottom center.
- Start the timer immediately.
- Withdraw samples (e.g., 5 mL) at predetermined time points, such as 5, 10, 15, 30, 45, and 60 minutes.

- To maintain a constant volume, replace the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.[2]
- Filter the withdrawn samples immediately through a 0.45 µm syringe filter.

#### 5. Sample Analysis (UV-Vis Spectrophotometry):

- Prepare a standard solution of ASA in the corresponding dissolution medium.
- Set the spectrophotometer to measure absorbance at the appropriate wavelength (e.g., 265 nm for pH 4.5 and 6.8 media).[5]
- Measure the absorbance of the filtered samples.
- Calculate the concentration of aspirin in each sample using a standard calibration curve.
- Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume replacement.

#### 6. Acceptance Criteria:

- For immediate-release tablets, a common specification is that not less than 80% (Q) of the labeled amount of aspirin is dissolved in 30 minutes.[5]

## Data Presentation

The following tables summarize representative dissolution data for different aspirin formulations. This data illustrates the expected impact of buffering agents on dissolution profiles.

Table 1: Comparative Dissolution of Aspirin Formulations in pH 4.5 Acetate Buffer

Time (min)	% Drug Dissolved (Mean $\pm$ SD) - Plain Aspirin	% Drug Dissolved (Mean $\pm$ SD) - Buffered Aspirin
10	35 $\pm$ 4.2	65 $\pm$ 5.1
20	60 $\pm$ 3.8	85 $\pm$ 4.5
30	78 $\pm$ 3.1	95 $\pm$ 3.9
45	88 $\pm$ 2.5	>99
60	95 $\pm$ 2.1	>99

Note: Data is illustrative and based on typical profiles. Buffered aspirin is expected to show a faster dissolution rate.

Table 2: Effect of pH on the Dissolution of a Micronized Aspirin Formulation[1]

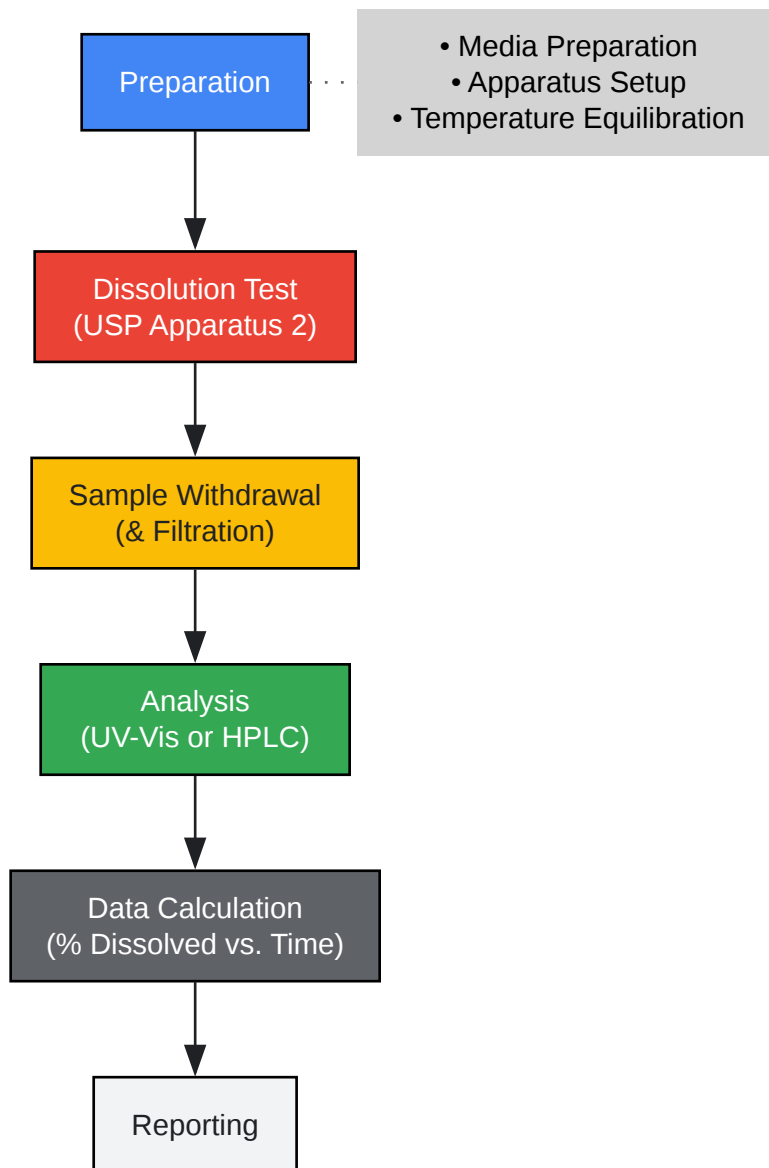
Time (min)	% Dissolved at pH 1.2	% Dissolved at pH 4.5	% Dissolved at pH 6.8
1	~10%	~40%	~55%
3	~30%	~70%	~80%
6	~80%	~85%	~90%
15	>90%	>90%	>95%
30	>95%	>95%	>98%

This table is adapted from data showing that aspirin dissolution is pH-dependent, with faster rates at higher pH values.[1]

## Visualizations

The following diagrams illustrate the experimental workflow for dissolution testing and the key factors influencing the process.

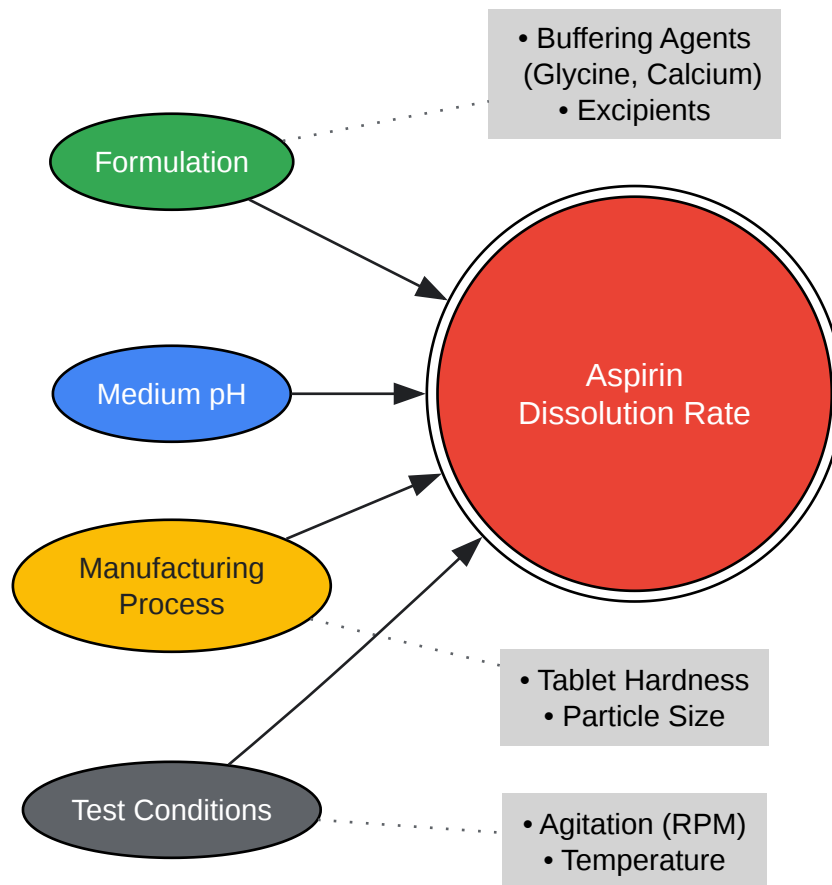
## Experimental Workflow for Aspirin Dissolution Testing



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Caption: Workflow for in vitro dissolution testing of aspirin tablets.

## Key Factors Influencing Aspirin Dissolution Rate



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Caption: Factors that influence the dissolution rate of aspirin.

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